molecular formula C2H3N3S B1665364 2-Amino-1,3,4-thiadiazole CAS No. 4005-51-0

2-Amino-1,3,4-thiadiazole

Cat. No. B1665364
Key on ui cas rn: 4005-51-0
M. Wt: 101.13 g/mol
InChI Key: QUKGLNCXGVWCJX-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

2,4-Dimethoxybenzaldehyde (771.37 g, 4.64 moles) was added to a suspension of 2-amino-1,3,4-thiadiazole (391.2 g, 3.87 moles) in xylene (5.87 L) and heated to reflux. Dean-Stark apparatus was used to remove the water and the reaction was stirred overnight. After cooling to room temperature, the reaction was further cooled to 5° C. and diluted with 2-methyltetrahydrofuran (2.93 L). Sodium tetrahydroborate (73.17 g, 1.93 moles) was added as a single portion. Methanol (782.8 mL) was then added slowly over 30 minutes, maintaining the temperature below 15° C. After a further 30 minutes water (1 L) was added followed by saturated aqueous sodium hydrogencarbonate solution (1 L) and the mixture stirred at room temperature overnight. The biphasic mixture was diluted with 2-methyltetrahydrofuran and heated to 43° C. to aid dissolution. The layers were separated and the organic layer washed with water (3 L) before concentrating in vacuo. The resulting solid was slurried in heptanes (2.5 L), homogenised, filtered, washed with tert-butylmethyl ether and dried to afford 715 g of the title compound.
Quantity
771.37 g
Type
reactant
Reaction Step One
Quantity
391.2 g
Type
reactant
Reaction Step One
Quantity
5.87 L
Type
solvent
Reaction Step One
Quantity
73.17 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
782.8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[NH2:13][C:14]1[S:15][CH:16]=[N:17][N:18]=1.[BH4-].[Na+].C(=O)([O-])O.[Na+]>C1(C)C(C)=CC=CC=1.CC1CCCO1.O.CO>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:13][C:14]1[S:15][CH:16]=[N:17][N:18]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
771.37 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
391.2 g
Type
reactant
Smiles
NC=1SC=NN1
Name
Quantity
5.87 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
73.17 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1OCCC1
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
782.8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
to remove the water
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was further cooled to 5° C.
ADDITION
Type
ADDITION
Details
diluted with 2-methyltetrahydrofuran (2.93 L)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 15° C
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 43° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with water (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
STIRRING
Type
STIRRING
Details
homogenised
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with tert-butylmethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(CNC=2SC=NN2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 715 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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